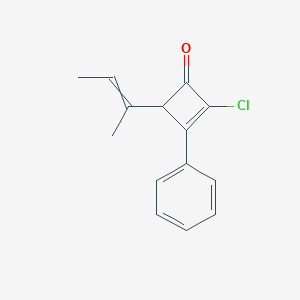
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with a butenyl group, a chlorine atom, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutene ring, which can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Substitution Reactions: The introduction of the butenyl group and the chlorine atom can be accomplished through substitution reactions. For example, the reaction of a cyclobutene derivative with butenyl halides in the presence of a base can yield the desired butenyl-substituted product.
Aromatic Substitution: The phenyl group can be introduced through an aromatic substitution reaction, such as a Friedel-Crafts alkylation, using a suitable phenylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions to replace the chlorine atom or the butenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one: shares similarities with other cyclobutene derivatives, such as 1-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one and 4-(But-2-en-2-yl)-3-phenylcyclobut-2-en-1-one.
Unique Features: The presence of the chlorine atom and the specific substitution pattern on the cyclobutene ring make this compound unique compared to its analogs.
Highlighting Uniqueness
The unique substitution pattern and the presence of the chlorine atom confer specific chemical properties to this compound, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
500768-38-7 |
|---|---|
Formule moléculaire |
C14H13ClO |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
4-but-2-en-2-yl-2-chloro-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C14H13ClO/c1-3-9(2)11-12(13(15)14(11)16)10-7-5-4-6-8-10/h3-8,11H,1-2H3 |
Clé InChI |
ITZVTUXARWRBMZ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C1C(=C(C1=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
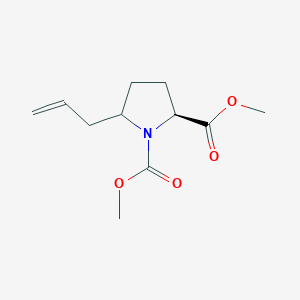

![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
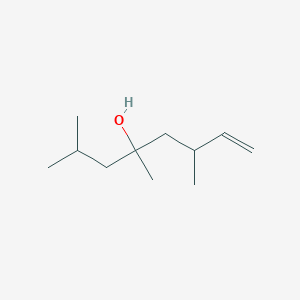
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
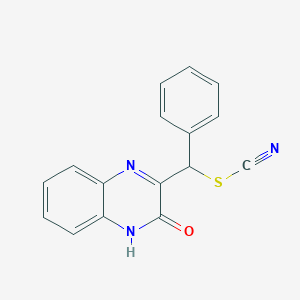
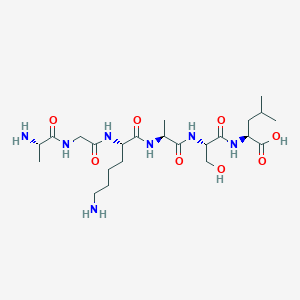
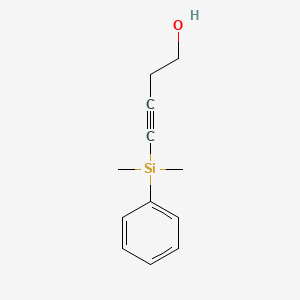
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
